molecular formula C17H11F3N4OS B2811185 Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether CAS No. 338420-56-7

Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether

Cat. No.: B2811185
CAS No.: 338420-56-7
M. Wt: 376.36
InChI Key: VBZLMDFWIXKRQK-UHFFFAOYSA-N
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Description

Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether is a useful research compound. Its molecular formula is C17H11F3N4OS and its molecular weight is 376.36. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins.

Mode of Action

It is known that the hydrogen bond accepting and donating characteristics of the triazole core can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds , it is likely that this compound affects multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

A related compound was found to have increased alk5 inhibitory activity, kinase selectivity, and oral bioavailability when a quinoxalin-6-yl moiety was replaced with a [1,2,4]triazolo [1,5-a]pyridin-6-yl moiety . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

Given the diverse pharmacological activities of similar compounds , it is likely that this compound has multiple effects at the molecular and cellular level.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4OS/c1-25-10-6-8-11(9-7-10)26-15-14-22-23-16(17(18,19)20)24(14)13-5-3-2-4-12(13)21-15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZLMDFWIXKRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N4C2=NN=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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